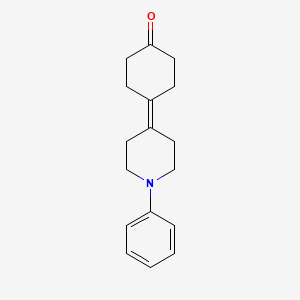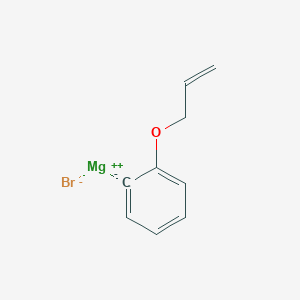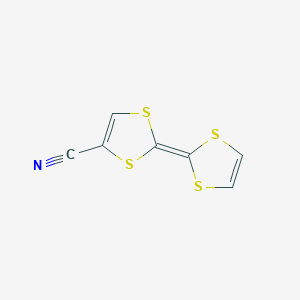
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiole rings connected by a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically include:
Temperature: Room temperature to 100°C
Catalysts: Lewis acids such as yttrium triflate or tungstophosphoric acid
Solvents: Solvent-free conditions or petroleum ether
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄)
Reduction: Using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophilic substitution reactions with reagents like organolithium or Grignard reagents
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in organic solvents
Reduction: NaBH₄ in methanol, LiAlH₄ in ether
Substitution: Organolithium reagents in THF, Grignard reagents in ether
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or dithiols.
科学研究应用
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of conductive polymers and materials with unique electronic properties.
作用机制
The mechanism of action of 1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- involves its interaction with molecular targets through its sulfur-containing rings. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
相似化合物的比较
Similar Compounds
1,3-Dithiolane: Similar structure but with a different ring size
1,3-Dithiane: Contains an additional sulfur atom in the ring
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: Similar sulfur-containing heterocycle with different substituents
4,5-Dicyano-1,3-dithiol-2-one: Contains cyano groups and a different oxidation state
Uniqueness
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- is unique due to its specific combination of dithiole rings and a carbonitrile group. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
173282-36-5 |
|---|---|
分子式 |
C7H3NS4 |
分子量 |
229.4 g/mol |
IUPAC 名称 |
2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbonitrile |
InChI |
InChI=1S/C7H3NS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-2,4H |
InChI 键 |
FBVXOINNGASTKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C2SC=C(S2)C#N)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


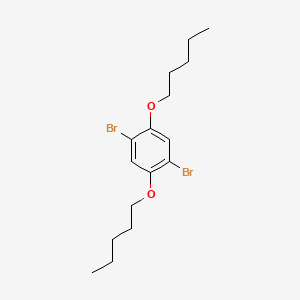
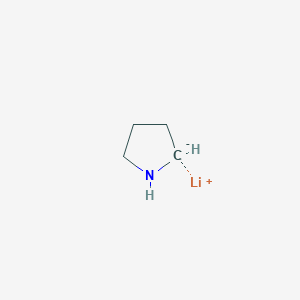
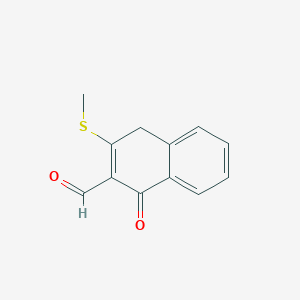
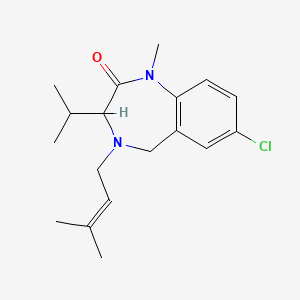
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
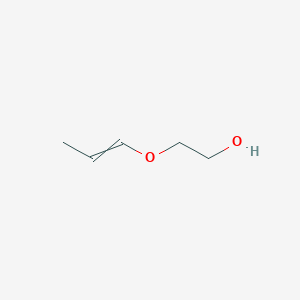
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)

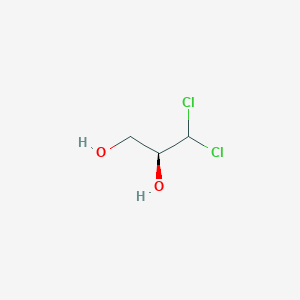
![3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B12564630.png)
